Fmoc-Gly-NH-CH2-O-CH2-Cbz

ADC Linker Synthesis PROTAC Development Peptide Chemistry

Sourcing the exact GGFG-based cleavable linker for Deruxtecan (DS-8201a) synthesis requires precise MW (474.51) and lipophilicity (XLogP3 3.8). Generic glycine derivatives fail conjugation workflows. - **Role:** Critical intermediate for ADC/PROTAC; orthogonal Fmoc/Cbz protecting groups. - **Purity:** 97.95% ensures minimal byproducts in multi-step synthesis. - **Supply:** Available from multiple cGMP-compatible sources; 12 rotatable bonds for optimal flexibility.

Molecular Formula C27H26N2O6
Molecular Weight 474.5 g/mol
Cat. No. B12287272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-NH-CH2-O-CH2-Cbz
Molecular FormulaC27H26N2O6
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)COCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H26N2O6/c30-25(29-18-33-17-26(31)34-15-19-8-2-1-3-9-19)14-28-27(32)35-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,29,30)
InChIKeyMZOSSDIBSRKPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-NH-CH2-O-CH2-Cbz Profile


Fmoc-Gly-NH-CH2-O-CH2-Cbz (CAS 1599440-07-9) is a specialized orthogonally protected amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) α-amino protecting group and a benzyloxycarbonyl (Cbz) protecting group on the secondary amine within the glycine-based linker chain. With a molecular weight of 474.51 and a calculated LogP of 4.97, it is categorized as a PROTAC linker and a maleimide-GGFG peptide linker intermediate, primarily utilized as a building block in the synthesis of antibody-drug conjugates (ADCs), most notably Deruxtecan [1].

Why Fmoc-Gly-NH-CH2-O-CH2-Cbz Substitution Fails


Unlike simpler Fmoc-protected glycine derivatives (e.g., Fmoc-Gly-OH) that lack a secondary protected amine, Fmoc-Gly-NH-CH2-O-CH2-Cbz is specifically engineered for orthogonal deprotection strategies. The Fmoc group can be selectively removed under mild basic conditions (e.g., piperidine/DMF), while the Cbz group remains intact and is only cleavable via hydrogenolysis or strong acid treatment [1] . This orthogonal protection is essential for constructing the complex, cathepsin-cleavable GGFG peptide linkers found in ADCs like Deruxtecan, where sequential deprotection steps are required to build the full linker-payload structure. Substituting with a generic Fmoc-Gly-OH would result in an unprotected secondary amine, leading to premature side reactions, low synthetic yields, and an unusable product for the intended downstream conjugation [2].

Differentiation Evidence


Purity Comparison

When sourcing for sensitive bioconjugation applications, the purity specification of the linker intermediate is paramount. Fmoc-Gly-NH-CH2-O-CH2-Cbz is offered by MedChemExpress with a verified minimum purity of 97.95% . In contrast, many generic alternatives within the Fmoc-protected amino acid class (e.g., Fmoc-Gly-OH) are commonly supplied with a minimum purity of 95-97% [1]. While this difference may appear small, in the context of multi-step ADC synthesis where each impurity can lead to off-target payloads or reduced Drug-to-Antibody Ratio (DAR), a 0.95-2.95% absolute increase in purity translates to a significant reduction in purification burden and a higher yield of the desired, homogeneous final product.

ADC Linker Synthesis PROTAC Development Peptide Chemistry

Molecular Weight and Lipophilicity

A key differentiator is the presence of two orthogonal protecting groups. Fmoc-Gly-NH-CH2-O-CH2-Cbz contains both an Fmoc group on the N-terminal glycine and a Cbz group on the secondary amine within the linker chain . This is in contrast to simpler, widely available analogs like Fmoc-Gly-OH or Fmoc-Gly-OSu, which possess only a single Fmoc protecting group [1]. The orthogonal Fmoc/Cbz system allows for a two-step, sequential deprotection strategy that is mandatory for constructing the GGFG peptide linker in Deruxtecan and related ADCs [2]. Generic Fmoc-protected glycine building blocks lack this orthogonal functionality, making them chemically incompatible with the required synthetic route and leading to failed syntheses.

Orthogonal Protection Solid-Phase Peptide Synthesis ADC Linker Design

Rotatable Bond and Flexibility

The primary application of Fmoc-Gly-NH-CH2-O-CH2-Cbz is validated by its explicit mention in patent literature as an intermediate for the synthesis of Deruxtecan, the cytotoxic payload component of trastuzumab deruxtecan (Enhertu®) [1]. This is a high-value, clinically proven ADC targeting HER2-positive cancers. While other Fmoc-protected dipeptides like Fmoc-Val-Phe-Boc are also used in the same broad family of GGFG-based linkers , Fmoc-Gly-NH-CH2-O-CH2-Cbz serves as a core, foundational building block in the specific synthetic route to Deruxtecan. Procuring this compound is not a matter of choosing any PROTAC linker; it is a direct requirement for replicating or scaling the patented Deruxtecan synthesis.

Deruxtecan ADC Payload GGFG Linker

Deruxtecan Synthesis Specificity

The compound's calculated partition coefficient (cLogP) is 4.97 , which is significantly lower than that of more lipophilic, long-chain Fmoc/Cbz-protected analogs like Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz (which has a larger, more hydrophobic side chain and a predicted cLogP >5.0) . This lower LogP indicates a more favorable aqueous solubility profile, which is critical for the subsequent conjugation steps in ADC manufacturing, where highly hydrophobic drug-linker payloads can cause aggregation and precipitation, leading to low yields and failed conjugations [1].

Drug-Linker Solubility ADC Hydrophobicity LogP Optimization

Application Scenarios


Deruxtecan Payload Synthesis

This is the primary, patent-documented application scenario. Fmoc-Gly-NH-CH2-O-CH2-Cbz is used as a key building block in the multi-step synthesis of Deruxtecan, the topoisomerase I inhibitor payload of the approved ADC Enhertu® [1]. Research groups and CDMOs developing biosimilar versions of this ADC or novel conjugates utilizing the same linker-payload technology will require this exact compound to replicate the patented synthetic route and achieve the desired product profile.

Solid-Phase Synthesis for PROTACs & ADCs

The Fmoc/Cbz orthogonal protection scheme of this compound makes it an ideal starting point for constructing complex, enzyme-cleavable peptide linkers beyond the GGFG sequence. Researchers can leverage the sequential deprotection to build custom peptide chains on solid support, where the Cbz group remains stable during Fmoc deprotection cycles with piperidine [1] . This enables the creation of novel linkers with tailored cleavage profiles for both PROTAC and ADC applications.

cGMP Process Development & Scale-Up

While best known for ADCs, the same GGFG-based linker technology is applicable to PROTAC design, where a stable but intracellularly cleavable linker can improve pharmacokinetics and reduce off-target toxicity. This compound serves as a foundational intermediate for building the amine-terminated linker that can then be conjugated to an E3 ligase ligand and a target protein binder [1].

Linker Comparison for ADC Optimization

Given its high purity specification (97.95%) and well-defined structure, Fmoc-Gly-NH-CH2-O-CH2-Cbz is suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor the synthesis and purity of complex ADC linkers. Its distinct retention time and mass allow for accurate quantification and impurity profiling in process development and quality control laboratories .

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